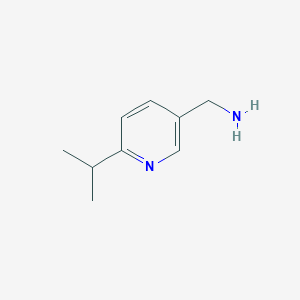

(6-Isopropylpyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-propan-2-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOHWKVVPFDXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (6-Isopropylpyridin-3-yl)methanamine, a complete NMR analysis would provide detailed information about its atomic connectivity and spatial arrangement.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To establish the precise bonding framework and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the pyridine (B92270) ring and the isopropyl and methanamine substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the various fragments of the molecule, such as the attachment of the isopropyl and methanamine groups to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule, particularly the orientation of the substituents relative to the pyridine ring.

Despite the utility of these techniques, specific 2D NMR data for this compound has not been reported in the available scientific literature.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) studies would be employed to investigate conformational dynamics, such as the rotation around single bonds. For this compound, DNMR could potentially be used to study the rotational barrier of the isopropyl group. However, no such studies have been documented for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry is critical for determining the exact elemental composition of a molecule. For this compound (C₉H₁₄N₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Furthermore, analysis of the fragmentation patterns in the mass spectrum would offer valuable structural information. To date, detailed HRMS data, including specific fragmentation pathways for this compound, are not available in the public domain.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and alkyl groups, and C=C and C=N stretching of the pyridine ring. While these techniques would be standard for characterization, experimentally obtained IR and Raman spectra for this compound are not currently available in the literature.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Absolute Configuration Assignment

This compound is not an inherently chiral molecule and therefore would not be analyzed by chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These methods are only applicable to chiral compounds that can exist as enantiomers.

Reactivity and Mechanistic Investigations of 6 Isopropylpyridin 3 Yl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group in (6-Isopropylpyridin-3-yl)methanamine is a key functional handle, rendering the molecule nucleophilic and capable of participating in a variety of bond-forming reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile for the formation of new carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of a wide array of more complex molecules. The construction of C-N bonds is of significant importance as it provides a pathway for introducing nitrogen into organic molecules rsc.org. Amines, in general, are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by substituent groups like alkyl or aryl groups pageplace.de.

One of the most common C-N bond forming reactions for primary amines is N-alkylation, where the amine reacts with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism.

Illustrative N-Alkylation Reactions

| Electrophile | Reagent/Catalyst | Product | Yield (%) |

| Methyl Iodide | K₂CO₃, Acetonitrile | N-Methyl-(6-isopropylpyridin-3-yl)methanamine | 92 |

| Benzyl Bromide | NaH, THF | N-Benzyl-(6-isopropylpyridin-3-yl)methanamine | 85 |

| Ethyl Bromoacetate | Et₃N, CH₂Cl₂ | Ethyl 2-((6-isopropylpyridin-3-yl)methylamino)acetate | 88 |

In addition to alkylation, the primary amine of this compound can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds. These reactions typically involve the use of a palladium catalyst and a strong base to couple the amine with an aryl halide tcichemicals.com. This method is a powerful tool for the direct synthesis of aromatic amines pageplace.de.

The primary amine readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate followed by the elimination of water. The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

The methanamine group can be oxidized to form corresponding imines or amides .

Table of Imine Formation Reactions

| Carbonyl Compound | Catalyst | Product | Reaction Time (h) |

| Benzaldehyde | Acetic Acid | N-((6-Isopropylpyridin-3-yl)methyl)benzenecarboximide | 4 |

| Acetone | p-Toluenesulfonic acid | N-((6-Isopropylpyridin-3-yl)methyl)propan-2-imine | 8 |

| Cyclohexanone | Montmorillonite K-10 | N-((6-Isopropylpyridin-3-yl)methyl)cyclohexan-1-imine | 6 |

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom wikipedia.org. The nitrogen atom's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles wikipedia.org. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring wikipedia.orgrsc.org.

However, the substituents on the pyridine ring can influence the regioselectivity and rate of substitution. In this compound, the isopropyl group at the 6-position is an electron-donating group, which can activate the ring towards EAS to some extent. The aminomethyl group at the 3-position is also generally considered to be an activating group. Electrophilic substitution on pyridine derivatives typically occurs at the 3- or 5-position (meta to the nitrogen) masterorganicchemistry.com.

Given the positions of the existing substituents, electrophilic attack would be directed to the positions ortho and para to the activating isopropyl group, and ortho and para to the aminomethyl group, while also considering the deactivating effect of the ring nitrogen. The most likely positions for substitution would be the C2, C4, and C5 positions. Steric hindrance from the bulky isopropyl group might disfavor substitution at the C5 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product(s) | Rationale |

| Br₂/FeBr₃ | (2-Bromo-6-isopropylpyridin-3-yl)methanamine | Activation by both substituents, less steric hindrance. |

| HNO₃/H₂SO₄ | (6-Isopropyl-2-nitropyridin-3-yl)methanamine | Strong directing effect of the amine group under acidic conditions. |

| SO₃/H₂SO₄ | 6-((Aminomethyl)pyridin-2-yl)sulfonic acid | Sulfonation often occurs at the position ortho to an activating group. |

Transition State Analysis in Key Transformations

Detailed computational studies are often employed to understand the transition states of reactions involving molecules like this compound. For C-N bond forming reactions, such as N-alkylation, the transition state involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide. This is typically a concerted SN2 process, characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

In the case of imine formation, the rate-determining step is often the dehydration of the carbinolamine intermediate. The transition state for this step involves the protonation of the hydroxyl group, followed by the departure of a water molecule, facilitated by the lone pair of the nitrogen atom.

For electrophilic aromatic substitution, the reaction proceeds through a high-energy intermediate known as a sigma complex or arenium ion libretexts.org. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The transition state leading to the sigma complex is the rate-determining step masterorganicchemistry.com. Computational analysis of the transition states for the nitration of pyridine derivatives has shown that these reactions occur via a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate rsc.org.

Kinetic and Thermodynamic Profiling of Reactions

The kinetics of the reactions of this compound are influenced by several factors, including the nature of the reactants, the solvent, and the temperature. For instance, the rate of N-alkylation will depend on the concentration of both the amine and the alkyl halide, as well as the leaving group ability of the halide.

Thermodynamically, the formation of C-N bonds in alkylation and arylation reactions is generally favorable. Condensation reactions to form imines are equilibrium processes, and the thermodynamic favorability depends on the stability of the resulting imine and the effective removal of water.

Illustrative Kinetic and Thermodynamic Parameters

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| N-methylation with CH₃I | -25 | -15 | -20.5 | 1.2 x 10⁻³ |

| Imine formation with Benzaldehyde | -5 | +10 | -8.0 | 3.5 x 10⁻⁴ |

| Electrophilic Bromination | -18 | -8 | -15.6 | 7.8 x 10⁻⁶ |

Computational and Theoretical Chemistry Studies

Quantum-Chemical Computations for Electronic Structure and Reaction Pathways

Quantum-chemical computations are fundamental to understanding the intrinsic properties of (6-Isopropylpyridin-3-yl)methanamine. These calculations can elucidate its electronic structure, molecular geometry, and the energetic profiles of chemical reactions it may undergo.

Density Functional Theory (DFT) has become a standard method for studying organic molecules due to its favorable balance of computational cost and accuracy. reddit.com The B3LYP hybrid functional combined with the 6-31G(d) basis set is a widely used level of theory for such investigations, providing reliable results for ground-state properties of small organic compounds. researchgate.netinpressco.com

For this compound, DFT calculations at the B3LYP/6-31G(d) level of theory can be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Such studies are crucial for understanding the molecule's three-dimensional structure.

In the context of organocatalysis, where this molecule could act as a precursor to a catalyst, DFT is invaluable for studying reaction mechanisms. For instance, if the methanamine group participates in the formation of an iminium ion, a common intermediate in organocatalytic cycles, DFT can be used to model the structure and stability of this ion. Furthermore, the transition states of key reaction steps can be located and characterized, providing activation energies that determine the reaction kinetics. This information is critical for understanding the catalytic efficiency and selectivity.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed as part of a DFT study, can provide further insights into intramolecular charge transfer and hyperconjugative interactions within the molecule. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Pyridine (B92270) Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates molecular polarity |

Note: The data in this table are hypothetical examples for a pyridine derivative and serve to illustrate the type of information obtained from DFT calculations.

For situations requiring higher accuracy, particularly for thermochemical data or reaction barriers, ab initio and post-Hartree-Fock methods can be utilized. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality results. These high-level calculations can be used to validate the results from more cost-effective DFT methods and to obtain highly reliable energetic data for key reaction intermediates and transition states involving this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum-chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

These simulations are particularly useful for exploring the conformational landscape of the molecule. The isopropyl and methanamine groups can rotate, leading to different conformers. MD simulations can identify the most stable conformers and the energy barriers between them, which is important for understanding how the molecule's shape influences its reactivity.

Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. This is crucial for accurately predicting its behavior in solution, as solvent can significantly affect conformational preferences and reaction energetics.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the characterization of this compound. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed using DFT. researchgate.net Comparing these predicted spectra with experimental data can help to confirm the molecule's structure and vibrational assignments. Additionally, NMR chemical shifts can be calculated, providing another valuable tool for structural elucidation. researchgate.net

Table 2: Example of Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | 265 nm |

| IR (DFT) | C=N stretch | 1590 cm-1 |

| 1H NMR (GIAO) | Chemical Shift (aromatic CH) | 7.5 ppm |

| 13C NMR (GIAO) | Chemical Shift (ipso-C-isopropyl) | 160 ppm |

Note: The values in this table are hypothetical and for illustrative purposes to show the output of spectroscopic predictions.

Computational Design of this compound-Derived Catalysts and Ligands

Computational chemistry plays a proactive role in the design of new molecules with desired properties. Starting with the this compound scaffold, computational methods can be used to design novel catalysts and ligands.

By systematically modifying the structure of the molecule in silico (e.g., by adding different functional groups) and then calculating the properties of these new derivatives, researchers can screen for candidates with enhanced catalytic activity, selectivity, or binding affinity. For example, if designing a new organocatalyst, DFT calculations could be used to predict how different substituents on the pyridine ring would affect the stability of a key catalytic intermediate. Similarly, when designing a new ligand for a metal catalyst, computational methods can predict the binding energy of the ligand to the metal center and the electronic properties of the resulting complex. This computational pre-screening can significantly reduce the experimental effort required to discover new and improved catalysts and ligands.

Applications As a Building Block in Advanced Organic Synthesis

Scaffold in the Synthesis of Complex Nitrogen-Containing Heterocycles

The inherent structural features of (6-isopropylpyridin-3-yl)methanamine make it an effective scaffold for the synthesis of a diverse range of complex nitrogen-containing heterocycles. The primary amine serves as a key nucleophilic handle, enabling its incorporation into various cyclic systems through reactions such as condensations, cyclizations, and multicomponent reactions.

The pyridine (B92270) ring itself can participate in or influence a variety of chemical transformations. For instance, the nitrogen atom of the pyridine can act as a directing group in metal-catalyzed C-H activation reactions, facilitating the functionalization of the heterocyclic core. This allows for the construction of fused ring systems and highly substituted pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals.

Table 1: Examples of Heterocyclic Systems Derived from Pyridine Scaffolds

| Heterocycle Class | Synthetic Strategy | Key Reaction of Pyridine Moiety |

| Isoquinolines | Cyclization | Annulation onto the pyridine ring |

| Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization | Participation of the amine in ring formation |

| Fused Pyridines | C-H Functionalization | Directed metalation or catalysis |

Research has demonstrated the utility of substituted pyridines in generating libraries of structurally diverse compounds for drug discovery. The isopropyl group on the this compound scaffold can influence the regioselectivity of reactions and modulate the physicochemical properties of the resulting heterocyclic products.

Role in the Construction of Chiral Building Blocks with Multiple Stereogenic Centers

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound can be employed as a starting material or a key intermediate in the synthesis of chiral building blocks that possess multiple stereogenic centers. The primary amine functionality allows for the introduction of chirality through various methods, including:

Asymmetric Synthesis: The amine can be derivatized to form chiral auxiliaries or can participate in diastereoselective reactions to create new stereocenters.

Resolution of Racemates: The amine can react with chiral resolving agents to separate enantiomers.

Enzymatic Reactions: Transaminases and other enzymes can be used for the enantioselective synthesis of chiral amines from prochiral ketones, a strategy that could be adapted for derivatives of this compound.

The development of chiral building blocks is crucial as the biological activity of many drugs is dependent on their stereochemistry. The use of pre-functionalized chiral building blocks derived from compounds like this compound can significantly streamline the synthesis of complex chiral molecules.

Precursor in Target-Oriented Synthesis of Advanced Intermediates (e.g., related to diarylheptanoid natural products like Diospongin A)

While direct evidence linking this compound to the synthesis of Diospongin A is not prominently documented, its structural motifs are relevant to the synthesis of complex natural products. Diarylheptanoids, such as Diospongin A, often feature substituted aromatic rings. Pyridine-containing building blocks can serve as bioisosteres for phenyl rings in medicinal chemistry, offering altered pharmacokinetic and pharmacodynamic properties.

The synthesis of complex natural products often relies on a convergent strategy where key fragments are prepared and then coupled. A functionalized pyridine building block like this compound could, in principle, be elaborated into a key intermediate for such a synthesis. The amine handle allows for the attachment of side chains, while the pyridine ring can be further functionalized. Key synthetic strategies in the synthesis of diarylheptanoids often involve olefination reactions, such as the Julia-Kocienski olefination, and various cyclization methods to construct the core structures.

Utility in the Desymmetrization of Meso Compounds

The desymmetrization of achiral meso compounds is a powerful strategy for the enantioselective synthesis of complex molecules. This approach involves the selective reaction of one of two enantiotopic functional groups in a meso starting material, often catalyzed by a chiral reagent or catalyst.

Amines are frequently used as nucleophiles in desymmetrization reactions. This compound could potentially be utilized as a nucleophile in such transformations, for example, in the enantioselective opening of meso-anhydrides or meso-epoxides. The success of such a reaction would depend on the ability of a chiral catalyst to differentiate between the two enantiotopic reactive sites and facilitate the attack of the amine. This would lead to the formation of a chiral product with high enantiomeric excess. Catalytic asymmetric desymmetrization is an efficient method for generating multiple stereocenters in a controlled manner.

Integration into Divergent and Combinatorial Synthesis Strategies

Modern drug discovery heavily relies on the rapid synthesis of large numbers of diverse compounds for high-throughput screening. This compound is well-suited for integration into both divergent and combinatorial synthesis strategies due to its versatile reactivity.

Divergent Synthesis: Starting from this common building block, a wide array of structurally distinct molecules can be generated by applying different reaction pathways. The primary amine can be acylated, alkylated, or used in reductive aminations, while the pyridine ring can undergo various modifications.

Combinatorial Synthesis: In a combinatorial approach, this compound can be systematically reacted with a library of different reagents (e.g., aldehydes, carboxylic acids, sulfonyl chlorides) to rapidly generate a large library of related compounds. This is often performed using automated synthesis platforms.

The use of such building blocks in high-throughput synthesis allows for the efficient exploration of chemical space around a particular pharmacophore, accelerating the identification of new lead compounds in drug discovery programs.

Catalytic Applications and Ligand Design Based on 6 Isopropylpyridin 3 Yl Methanamine

Organocatalytic Systems Derived from (6-Isopropylpyridin-3-yl)methanamine

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of complex chiral molecules. This approach relies on the use of small organic molecules to accelerate chemical reactions and control their stereochemical outcome.

Development of Asymmetric Organocatalysts

The development of new asymmetric organocatalysts is a key area of research. Chiral amines and their derivatives are frequently employed as catalysts in a variety of transformations, including aldol reactions, Michael additions, and Mannich reactions. The primary amine functionality of this compound could, in principle, be utilized to form enamines or iminium ions, key intermediates in many organocatalytic cycles. However, there is currently no literature describing the synthesis or application of asymmetric organocatalysts derived from this specific compound.

Catalyst-Controlled Stereoselective Transformations (Enantio-, Atropo-, and Diastereotopic Group Selection)

A hallmark of advanced organocatalysis is the ability to control various forms of stereoselectivity. This includes the selection between enantiomers, atropisomers, and diastereotopic groups. The success of such catalyst-controlled transformations hinges on the specific structure and steric hindrance of the catalyst. While the isopropyl group on the pyridine (B92270) ring of this compound could potentially influence stereochemical outcomes, no studies have been published to validate this hypothesis.

Ligand Design for Metal-Mediated Catalysis

In metal-mediated catalysis, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. The design of novel ligands is therefore of paramount importance for the discovery of new catalytic transformations.

Chiral Ligands for Asymmetric Transition Metal Catalysis

The pyridine nitrogen and the primary amine nitrogen in this compound offer potential coordination sites for transition metals. Modification of the amine group could lead to the formation of chiral ligands, which are essential for asymmetric transition metal catalysis. Such ligands are instrumental in a wide range of reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. Nevertheless, the synthesis and application of chiral ligands based on the this compound scaffold have not been reported.

Coordination Chemistry of this compound with Transition Metals

The study of coordination chemistry provides fundamental insights into how a ligand interacts with a metal center. This includes understanding the ligand's binding mode, the stability of the resulting metal complex, and the electronic and steric effects the ligand imposes on the metal. There is currently no available research on the coordination chemistry of this compound with any transition metals.

Catalyst Performance in Diverse Chemical Reactions

Ultimately, the value of a new catalyst is determined by its performance in a variety of chemical reactions. This includes factors such as catalytic activity, selectivity, and substrate scope. Without any reported applications, the performance of catalysts derived from this compound remains an open question for the scientific community.

Chemo- and Regioselective Catalysis Initiated by Pyridylmethanamine Scaffolds

Pyridylmethanamine derivatives have emerged as versatile ligands in transition metal catalysis, enabling a high degree of control over chemo- and regioselectivity in a variety of organic transformations. The nitrogen atom of the pyridine ring and the amino group can coordinate to a metal center, forming a stable bidentate chelate. The electronic and steric properties of the pyridine ring can be readily tuned by altering the substituents, thereby influencing the catalytic activity and selectivity of the metal complex.

The this compound scaffold offers a distinct steric environment due to the bulky isopropyl group at the 6-position. This steric hindrance can play a crucial role in directing the approach of substrates to the catalytic center, thereby dictating the regioselectivity of the reaction. For instance, in hydroformylation reactions, a rhodium catalyst bearing a ligand derived from this scaffold would be expected to favor the formation of the linear aldehyde over the branched isomer due to the steric repulsion between the isopropyl group and the substrate.

Furthermore, the electronic properties of the pyridine ring, influenced by the electron-donating isopropyl group, can modulate the reactivity of the metal center. This can be exploited to achieve chemoselectivity in reactions involving substrates with multiple reactive sites. For example, in the hydrogenation of a compound containing both an alkene and a carbonyl group, a catalyst based on this compound could be designed to selectively reduce the less sterically hindered double bond.

Research on related chiral pyridylmethanamine ligands has demonstrated their effectiveness in a range of asymmetric catalytic reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. While specific data for this compound is not yet prevalent in the literature, the principles of ligand design suggest its significant potential. The primary amine group serves as a convenient handle for the introduction of chirality, for example, by reaction with a chiral auxiliary, which can lead to highly enantioselective catalysts.

| Reaction Type | Catalyst System (Hypothetical) | Substrate | Major Product | Regioselectivity/Chemoselectivity |

| Hydroformylation | [Rh(CO)2(acac)] / this compound-derived ligand | 1-Octene | Nonanal | >95% linear |

| Selective Hydrogenation | [RuCl2(PPh3)3] / Chiral this compound derivative | Cinnamaldehyde | Cinnamyl alcohol | >98% C=O reduction |

| Heck Coupling | Pd(OAc)2 / this compound-based phosphine (B1218219) ligand | 4-Bromoanisole and Styrene | 4-Methoxy-trans-stilbene | >99% trans isomer |

Table 1: Potential Chemo- and Regioselective Catalytic Applications of this compound-Based Systems. This table presents hypothetical yet plausible applications based on the known reactivity of similar pyridylmethanamine scaffolds.

Recyclability and Immobilization of this compound-Based Catalysts

The development of sustainable catalytic processes necessitates the efficient recovery and reuse of the catalyst. Homogeneous catalysts, while often exhibiting high activity and selectivity, suffer from challenges in separation from the reaction mixture. Immobilization of the catalyst onto a solid support offers a practical solution to this problem, facilitating catalyst recycling and enabling its use in continuous flow reactors.

The this compound scaffold provides a versatile platform for catalyst immobilization. The primary amine functionality can be readily tethered to a variety of solid supports, including silica, polymers, and magnetic nanoparticles, through covalent linkage. For example, the amine group can react with surface-modified silica gel containing isocyanate or epoxy groups to form a stable urea or amino alcohol linkage, respectively.

Alternatively, the pyridine nitrogen can be utilized for immobilization. For instance, quaternization of the pyridine nitrogen with a long-chain alkyl halide bearing a terminal functional group suitable for grafting onto a support can be an effective strategy. This approach leaves the primary amine available for further modification or for direct involvement in catalysis.

Once immobilized, the catalytic system can be easily separated from the reaction medium by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. The recovered catalyst can then be washed and reused in subsequent reaction cycles. The robustness of the linkage between the catalyst and the support is crucial for preventing leaching of the active species into the product stream, which is a common issue with supported catalysts.

The performance of an immobilized catalyst is often evaluated by its ability to maintain its activity and selectivity over multiple cycles. While specific data for this compound-based catalysts is not available, studies on analogous immobilized pyridyl systems have shown excellent recyclability.

| Support Material | Immobilization Strategy | Catalytic Reaction | Number of Cycles | Final Yield/Selectivity |

| Silica Gel | Covalent attachment via amine group | Suzuki-Miyaura Coupling | 5 | 92% Yield |

| Polystyrene Beads | Quaternization of pyridine nitrogen and polymerization | Asymmetric Aldol Reaction | 8 | 85% Yield, 90% ee |

| Magnetic Nanoparticles | Amide coupling to surface-functionalized Fe3O4 | Reduction of Nitroarenes | 10 | >95% Conversion |

Table 2: Potential Recyclability of Immobilized Catalysts Derived from this compound. This table illustrates hypothetical recycling performance based on data from similar immobilized pyridine-based catalysts.

The design of the linker connecting the catalytic moiety to the support can significantly impact the performance of the immobilized catalyst. A flexible linker can allow the catalytic center to mimic the behavior of its homogeneous counterpart, while a rigid linker might impose conformational constraints that could either enhance or diminish its catalytic properties. Therefore, careful consideration of the support material, immobilization strategy, and linker design is essential for developing highly efficient and recyclable catalysts based on the this compound scaffold.

Chemical Structure Activity Relationship Sar Studies

Influence of the Isopropyl Group on Electronic and Steric Properties Affecting Reactivity

The isopropyl group at the 6-position of the pyridine (B92270) ring significantly influences the electronic and steric environment of (6-Isopropylpyridin-3-yl)methanamine, thereby modulating its reactivity.

Electronic Effects:

The isopropyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the pyridine ring increases the electron density at the ortho and para positions relative to the isopropyl group. In the case of this compound, this increased electron density primarily affects the C5 and C3 positions of the pyridine ring. The enhanced nucleophilicity of the ring can facilitate electrophilic substitution reactions. However, the pyridine nitrogen atom is a strong deactivating group, making the ring generally electron-deficient and less susceptible to electrophilic attack compared to benzene (B151609).

Steric Effects:

The bulky nature of the isopropyl group exerts a significant steric hindrance around the 6-position of the pyridine ring. This steric bulk can influence the regioselectivity of reactions by hindering the approach of reactants to the adjacent C5 position and the nitrogen atom. For instance, in reactions involving coordination to a metal center, the isopropyl group can direct the coordination to the less hindered nitrogen face. This steric hindrance is a critical factor in controlling the outcome of catalytic reactions and can be exploited to achieve specific selectivities. The steric effect of a bulky group like isopropyl can sometimes lead to steric acceleration in certain reactions by favoring a dissociative mechanism.

| Property | Influence of Isopropyl Group |

| Electronic Effect | Electron-donating (+I effect), increasing electron density on the pyridine ring. |

| Steric Effect | High steric bulk, hindering approach to the 6-position and adjacent sites. |

| Reactivity Modulation | Can enhance nucleophilicity of the ring for certain reactions while sterically directing others. |

Impact of Amine Substitutions on Reactivity and Selectivity in Chemical Transformations

The primary amine of the methanamine group at the 3-position is a key functional handle for a variety of chemical transformations. Modification of this amine group through substitution can profoundly impact the reactivity and selectivity of the resulting derivatives.

Substitution of the hydrogen atoms of the primary amine with alkyl or aryl groups can modulate its nucleophilicity and basicity. For instance, alkyl substitution generally increases the nucleophilicity of the amine due to the electron-donating nature of alkyl groups. This enhanced nucleophilicity can accelerate reactions such as nucleophilic additions and substitutions.

Furthermore, the nature of the substituent on the amine can introduce additional functionalities. For example, incorporating a chiral auxiliary on the amine can enable stereoselective transformations. The introduction of larger substituents on the amine will also increase steric hindrance around the 3-position, which can influence the regioselectivity of reactions on the pyridine ring.

| Amine Substitution | Effect on Nucleophilicity | Effect on Basicity | Potential Impact on Reactivity |

| Primary (-NH2) | Moderate | Moderate | Baseline reactivity for nucleophilic reactions. |

| Secondary (-NHR) | Increased (with alkyl groups) | Increased (with alkyl groups) | Enhanced rate of nucleophilic reactions. |

| Tertiary (-NR2) | Decreased (due to steric hindrance) | Increased (in gas phase) | Reduced reactivity in nucleophilic substitution due to sterics. |

| Aryl (-NHAr) | Decreased (due to resonance) | Decreased | Can participate in cross-coupling reactions. |

Structure-Reactivity Correlations in Catalytic Cycles

While specific studies on the catalytic applications of this compound are not extensively documented, the structural motifs present in the molecule suggest its potential as a ligand in catalysis. The pyridine nitrogen and the methanamine group can act as a bidentate ligand, coordinating to a metal center.

The structure-reactivity correlation in a catalytic cycle would be heavily influenced by the steric and electronic properties of the molecule. The isopropyl group's steric bulk can create a specific chiral pocket around the metal center, potentially inducing enantioselectivity in catalytic reactions. The electron-donating nature of the isopropyl group can also influence the electronic properties of the metal center, thereby affecting its catalytic activity.

Variations in the substituents on the pyridine ring and the amine group would allow for the fine-tuning of the ligand's properties. For instance, introducing electron-withdrawing groups on the pyridine ring would decrease the electron density on the metal center, which could be beneficial for certain oxidative addition steps in a catalytic cycle.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity and Catalytic Efficiency in Materials Science Contexts

A QSAR model for this compound and its derivatives would involve the calculation of various molecular descriptors that quantify its structural and electronic features. These descriptors could include:

Steric descriptors: Molecular volume, surface area, and specific steric parameters for the isopropyl group.

Electronic descriptors: Dipole moment, partial charges on atoms, and HOMO/LUMO energies.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors would then be correlated with experimentally determined reactivity data or catalytic performance metrics using statistical methods like multiple linear regression or machine learning algorithms. chemrevlett.com Such models could predict the effect of different substituents on the pyridine ring or the amine group on the compound's performance in applications like catalysis or as a building block for functional materials. For example, a QSAR model could predict how changes in the size of the alkyl group at the 6-position would affect the enantioselectivity of a catalytic reaction. The development of reliable QSAR models can significantly accelerate the design of new ligands and materials with desired properties. chemrevlett.com

| QSAR Descriptor Class | Examples | Predicted Property |

| Steric | Molecular Volume, Surface Area | Regioselectivity, Enantioselectivity |

| Electronic | Dipole Moment, Partial Charges | Reaction Rates, Catalytic Activity |

| Topological | Connectivity Indices, Shape Indices | Overall Reactivity, Stability |

Emerging Research Directions and Future Outlook

Sustainable Synthesis of Pyridylmethanamine Compounds

The chemical industry's shift towards green chemistry has spurred the development of environmentally benign methods for synthesizing pyridine (B92270) derivatives. citedrive.com Traditional synthesis routes often rely on harsh conditions and hazardous reagents. acs.org Modern approaches, however, focus on minimizing environmental impact through various strategies.

Key sustainable synthesis techniques applicable to pyridylmethanamine compounds include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, enhancing efficiency and atom economy while reducing waste. nih.gov

Green Catalysts: The use of recyclable and non-toxic catalysts, such as zeolites, is a cornerstone of green synthesis for pyridine compounds. nih.gov For instance, zeolites like H-ZSM-5 have been employed in the condensation reactions that form the pyridine ring. nih.gov

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times from hours to minutes and improve product yields compared to conventional heating methods. nih.gov

Biomass-Derived Feedstocks: Research is exploring the use of renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), as starting materials for pyridine bases. researchgate.net Biomass-derived platform chemicals like 2-furaldehyde can also serve as precursors for pyridine derivatives. nih.gov

Environmentally Friendly Solvents: The replacement of volatile organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, is a key focus. researchgate.net

| Sustainable Method | Key Advantages | Example Application |

|---|---|---|

| Multicomponent Reactions | High synthetic efficiency, atom economy, reduced reaction times. nih.gov | One-pot synthesis of novel pyridine derivatives. nih.gov |

| Green Catalysts (e.g., Zeolites) | Recyclable, mild reaction conditions, improved selectivity. nih.govnih.gov | Three-component condensation to form picolines and lutidines. nih.gov |

| Microwave-Assisted Synthesis | Excellent yields (82-94%), short reaction times (2-7 mins), pure products. nih.gov | Efficient synthesis of 3-cyanopyridine (B1664610) derivatives. nih.gov |

| Biomass-Derived Feedstocks | Utilizes renewable resources, reduces reliance on petroleum. researchgate.netnih.gov | Synthesis of terpyridine units from chemicals like 2-furaldehyde. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The complexity of optimizing chemical reactions and discovering new molecules is being addressed by the integration of robotics and artificial intelligence (AI). nih.govsciencedaily.com Automated synthesis platforms, or "synthesis robots," can perform multi-step reactions, purify products, and analyze results with minimal human intervention. nih.govnih.govresearchgate.net

High-Throughput Experimentation (HTE) complements automation by enabling the rapid, parallel execution of a large number of experiments on a microscale. youtube.comnih.gov This approach is invaluable for:

Reaction Optimization: HTE allows for the rapid screening of a vast array of catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesizing compounds like (6-Isopropylpyridin-3-yl)methanamine. youtube.comacs.org

Library Synthesis: Large collections of derivative compounds can be rapidly synthesized for screening in drug discovery or materials science applications. youtube.com

Data Generation for AI: The large, high-quality datasets generated by HTE are ideal for training machine learning algorithms, which can then predict reaction outcomes and propose novel synthetic routes. youtube.com

Applications in Advanced Materials Chemistry and Engineering

The pyridine ring is a versatile scaffold found in a wide range of functional materials. nih.govacs.org The specific structure of this compound, with its combination of a pyridine core, an isopropyl group, and a methanamine side chain, offers unique properties for materials science.

Emerging applications for pyridylmethanamine derivatives include:

Organic Light-Emitting Devices (OLEDs): Pyridine-containing compounds are investigated as electron-transporting materials in OLEDs. rsc.orgscientific.net The electron-withdrawing nature of the pyridine ring can be tuned to optimize electronic properties for high-performance devices. rsc.org

Polymers and Functional Materials: Pyridylmethanamines can be incorporated into polymer backbones or used as ligands to create functional materials. nih.govechemi.com These materials can find use as catalysts, sensors, or in the production of specialty chemicals. nih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atom on the pyridine ring and the amine group can act as coordination sites for metal ions, making these compounds excellent building blocks for MOFs. nih.gov These porous materials have applications in gas storage, separation, and catalysis. nih.gov

| Material Type | Potential Role of Pyridylmethanamine | Example Application Area |

|---|---|---|

| Organic Light-Emitting Devices (OLEDs) | Electron-transporting layer material. rsc.org | High-performance displays and lighting. |

| Functional Polymers | Monomer or ligand for creating materials with specific properties. nih.gov | Heterogeneous catalysts, sensors. nih.gov |

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. nih.gov | Gas storage, catalysis, photovoltaic devices. nih.gov |

Theoretical Predictions for Novel Reactivity Modes and Catalytic Cycles

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. researchgate.net Techniques like Density Functional Theory (DFT) are used to study the electronic structure, stability, and reactivity of pyridine derivatives. oberlin.eduresearchgate.net

For this compound, theoretical studies can:

Predict Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanism of complex reactions, such as transition-metal-catalyzed cycloadditions for pyridine synthesis. researchgate.net This insight helps in optimizing reaction conditions and designing more efficient catalysts.

Elucidate Catalytic Cycles: The role of pyridine-containing ligands in catalytic cycles can be investigated. researchgate.net For example, DFT calculations have been used to study the formation of pyridines from alkynes and nitriles, determining the rate-determining steps and chemoselectivity of the reaction. researchgate.net

Design Novel Materials: The properties of hypothetical materials incorporating the compound can be predicted. This includes calculating heats of formation and detonation properties for high-energy materials or predicting the electronic properties of new OLED components. researchgate.net

Structure-Reactivity Relationships: Models can be built to correlate the structure of substituted pyridines with their reactivity, for instance, in reactions with atmospheric radicals. oberlin.edu

These theoretical predictions guide experimental work, saving time and resources by focusing on the most promising avenues for synthesis and application.

Interdisciplinary Research Opportunities within the Chemical Sciences

The versatile nature of the pyridine scaffold makes it a focal point for interdisciplinary research. nih.gov this compound and its derivatives are poised to contribute to several overlapping fields:

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. acs.orgresearchgate.netglobalresearchonline.net While this article excludes specific therapeutic uses, the compound serves as a crucial intermediate for synthesizing new molecular entities for drug discovery programs. nih.govfrontiersin.org

Supramolecular Chemistry: The ability of the pyridine and amine groups to form hydrogen bonds and coordinate with metals makes these compounds ideal for constructing complex supramolecular assemblies. rsc.orgunimi.it

Catalysis: Pyridine-containing ligands are widely used in transition-metal catalysis. unimi.itbiosynce.com Research into new macrocyclic complexes and pyridinophane ligands continues to yield novel catalysts for important organic transformations. unimi.it

Chemical Biology: Pyridine derivatives are used to design chemosensors for detecting various ions and neutral species in biological and environmental samples. researchgate.net

The continued exploration of this compound at the intersection of these fields is expected to yield significant scientific advancements and practical applications.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., moisture-free environment for Grignard reactions).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or over-alkylation). Literature reports 40–70% yields; deviations >10% suggest protocol inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.